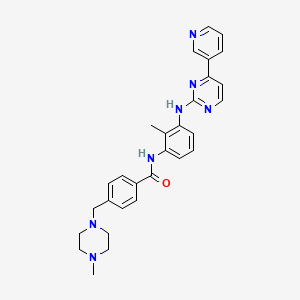
Imatinib regioisomer 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imatinib regioisomer 2 is a structural variant of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound shares a similar core structure with imatinib but differs in the arrangement of its functional groups, which can lead to variations in its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imatinib regioisomer 2 involves several key steps, including the formation of intermediates and their subsequent coupling. One optimized approach involves the reaction of a suitable aniline derivative with molten cyanamide to form a guanidine salt, followed by reduction of the nitro group using hydrogen over Adam’s catalyst . Another method involves the coupling of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride using N,N’-carbonyldiimidazole as a condensing agent .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful optimization of reaction conditions to ensure high yield and purity. The use of automated and chromatographic methods for monitoring and validating the synthesis is common to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Imatinib regioisomer 2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using hydrogen gas over a catalyst such as palladium or platinum.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Imatinib regioisomer 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural variations on chemical reactivity and stability.
Biology: Investigated for its potential to inhibit various tyrosine kinases involved in cell signaling pathways.
Mechanism of Action
Imatinib regioisomer 2 exerts its effects by inhibiting the activity of specific tyrosine kinases, such as BCR-ABL, c-Kit, and platelet-derived growth factor receptor. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Imatinib regioisomer 2 can be compared with other tyrosine kinase inhibitors, such as:
Nilotinib: A second-generation tyrosine kinase inhibitor with higher potency but increased toxicity.
Dasatinib: Another second-generation inhibitor with a broader spectrum of activity but also higher toxicity.
Bosutinib: Similar to dasatinib but with a different side effect profile.
The uniqueness of this compound lies in its specific structural arrangement, which can lead to differences in binding affinity, selectivity, and pharmacokinetic properties compared to other similar compounds .
Properties
CAS No. |
1349250-06-1 |
|---|---|
Molecular Formula |
C29H31N7O |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[2-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-25(32-28(37)23-10-8-22(9-11-23)20-36-17-15-35(2)16-18-36)6-3-7-26(21)33-29-31-14-12-27(34-29)24-5-4-13-30-19-24/h3-14,19H,15-18,20H2,1-2H3,(H,32,37)(H,31,33,34) |
InChI Key |
KGWGJBYBPNYVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)

![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)


![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)



![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)
